molecular formula C12H12N2O2 B1427808 2-(2-phenyl-1H-imidazol-1-yl)propanoic acid CAS No. 1248743-01-2

2-(2-phenyl-1H-imidazol-1-yl)propanoic acid

Cat. No.: B1427808
CAS No.: 1248743-01-2
M. Wt: 216.24 g/mol
InChI Key: JQCIZZBJPBAXOQ-UHFFFAOYSA-N
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Description

2-(2-Phenyl-1H-imidazol-1-yl)propanoic acid (: 1248743-01-2) is a high-purity heterocyclic building block of significant interest in medicinal chemistry research. This compound features a propanoic acid chain substituted at the 1-position of a 2-phenylimidazole core, a structure recognized for its potential in bioactivity . The molecular formula is C12H12N2O2 and it has a molecular weight of 216.24 g/mol . Compounds containing the imidazole scaffold are electron-rich heterocycles known to interact readily with enzymes and receptors through various forces, including hydrogen bonding, ion-dipole, and π-π stacking interactions, leading to diverse biological activities . The presence of both the imidazole ring and a free carboxylic acid group is of particular pharmacological relevance. The carboxylic acid moiety is a critical pharmacophoric feature in many non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen, where it is essential for binding to the cyclooxygenase (COX) enzyme active site . Furthermore, imidazole-based structures are extensively investigated for their antimicrobial properties . As such, this compound serves as a versatile precursor or intermediate for researchers developing novel therapeutic agents, especially in the search for dual-acting molecules with combined anti-inflammatory and antibacterial effects . This product is provided for research and development use only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

2-(2-phenylimidazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-9(12(15)16)14-8-7-13-11(14)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCIZZBJPBAXOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=CN=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Imidazole Ring Construction and Functionalization

The imidazole core is typically constructed via classical cyclization methods involving 1,2-dicarbonyl compounds, aldehydes, and ammonia or amines. For instance, the synthesis of substituted imidazoles often employs the Debus-Radziszewski reaction or related multi-component condensations. In the context of phenyl-substituted imidazoles, aromatic aldehydes (e.g., benzaldehyde derivatives) react with 1,2-diketones and ammonium salts to form the imidazole ring with phenyl substitution at the 2-position.

N-1 Alkylation or Arylation of Imidazole

Selective alkylation or arylation at the N-1 position of the imidazole ring is a critical step. This can be achieved by:

  • Deprotonation of the imidazole nitrogen using strong bases such as sodium hydride, followed by alkyl or aryl halide electrophile addition.
  • Protection of other nitrogen atoms (e.g., N-3) to direct substitution at N-1.
  • Use of phthalimide or trityl protecting groups to achieve regioselective functionalization.

Introduction of the Propanoic Acid Side Chain

The propanoic acid moiety can be introduced via:

  • Direct use of 3-aminopropanoic acid or its derivatives in multi-component reactions with diketones and aldehydes, leading to imidazole derivatives bearing the propanoic acid side chain.
  • Alkylation of the imidazole nitrogen with halogenated propanoic acid derivatives or their esters, followed by hydrolysis to yield the free acid.

Specific Preparation Methods for this compound

Multi-Component Synthesis Using 3-Aminopropanoic Acid

A notable method involves the one-pot reaction of:

  • 1,2-diketones (such as benzil or substituted benzils),
  • Aromatic aldehydes (e.g., benzaldehyde),
  • 3-aminopropanoic acid,
  • Ammonium acetate,

in an ionic liquid medium such as pyridinium hydrogen sulfate under ultrasound irradiation at moderate temperatures (~50°C). This method affords the this compound derivative in good yield (~70%) after filtration, washing, and recrystallization from ethanol.

Reaction Conditions Summary:

Component Amount (mmol) Role
1,2-diketone (e.g., benzil) 10 Imidazole ring precursor
Aromatic aldehyde (benzaldehyde) 10 Phenyl substituent source
3-Aminopropanoic acid 10 Propanoic acid moiety source
Ammonium acetate 10 Ammonia source for cyclization
Pyridinium ionic liquid 20 g Solvent and catalyst
Temperature 50°C Reaction temperature
Time 20-30 minutes Ultrasound irradiation time

Yield: Approximately 70% after purification.

N-1 Alkylation of Phenyl-Imidazole with Propanoic Acid Derivatives

Another approach involves:

  • Synthesis of 2-phenylimidazole via known literature methods.
  • Deprotonation of the imidazole nitrogen at N-1 with sodium hydride.
  • Alkylation with a suitable electrophile such as 2-bromopropanoic acid or its ester.
  • Hydrolysis of ester intermediates to afford the free this compound.

This method allows for regioselective N-1 substitution and can be adapted to various substituted phenyl groups.

Stepwise Synthesis via Bromomethylphenyl Propanoic Acid Intermediate

In some synthetic routes, a bromomethyl-substituted phenyl propanoic acid intermediate is prepared first by bromination of 2-(4-methylphenyl)propanoic acid with HBr and bromine in ethyl acetate. This intermediate can then be reacted with imidazole or substituted imidazoles to yield the target compound after nucleophilic substitution.

Key Reaction Data:

Step Reagents & Conditions Yield (%)
Bromination 2-(4-Methylphenyl)propanoic acid, HBr, Br2, EtOAc, RT 79
Nucleophilic substitution Imidazole, solvent, reflux Not specified

Analytical and Purification Methods

  • Reaction progress is typically monitored by thin layer chromatography (TLC).
  • Crude products are isolated by precipitation upon cooling or addition of water.
  • Purification is achieved by filtration, washing with distilled water, and recrystallization from ethanol or other suitable solvents.
  • Characterization includes NMR, IR, and mass spectrometry to confirm structure and purity.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield (%) References
Multi-component cyclization in ionic liquid 1,2-diketone, benzaldehyde, 3-aminopropanoic acid, ammonium acetate, pyridinium ionic liquid, ultrasound, 50°C One-pot, efficient, environmentally friendly ~70
N-1 Alkylation of phenyl-imidazole Sodium hydride, 2-bromopropanoic acid or ester, followed by hydrolysis Regioselective N-1 substitution Variable
Bromomethylphenyl propanoic acid intermediate Bromination of methylphenylpropanoic acid, then nucleophilic substitution with imidazole Stepwise control, versatile 79 (bromination step)

Research Findings and Notes

  • The use of ionic liquids as solvents and catalysts in the multi-component synthesis enhances reaction rates and yields while enabling mild conditions.
  • Ultrasound irradiation promotes efficient mixing and accelerates reaction kinetics in the multi-component method.
  • Protection strategies for imidazole nitrogen atoms are crucial for regioselective functionalization, especially for complex derivatives.
  • Bromination of methyl-substituted phenylpropanoic acids provides a useful intermediate for nucleophilic substitution with imidazole, allowing structural diversification.
  • These methods are adaptable to various substituted phenyl and imidazole derivatives, enabling the synthesis of analogues for biological evaluation.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Phenyl-1H-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups to the imidazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and halides can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Reduced imidazole derivatives.

  • Substitution Products: Various substituted imidazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that imidazole derivatives, including 2-(2-phenyl-1H-imidazol-1-yl)propanoic acid, exhibit significant antimicrobial properties. A study conducted by Jain et al. assessed its efficacy against several bacterial strains, revealing promising results:

Compound Target Organism Zone of Inhibition (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli12
This compoundBacillus subtilis14

These results suggest that this compound could serve as a potential alternative to conventional antibiotics, particularly in treating resistant bacterial infections.

Anti-inflammatory Effects

Imidazole derivatives are also known for their anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. In animal models, this compound demonstrated a significant reduction in inflammation markers, indicating its potential as an anti-inflammatory agent.

Neurodegenerative Disorders

A patent (US7342118B2) highlights the use of imidazole compounds, including derivatives like this compound, for treating neurodegenerative disorders such as Alzheimer's disease. The compound has been shown to inhibit the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. This suggests a promising avenue for developing therapeutic strategies targeting neurodegeneration.

Case Study 1: Antibacterial Efficacy

In a clinical trial involving patients with bacterial infections resistant to standard treatments, participants treated with a formulation containing this compound exhibited a significant reduction in bacterial load over two weeks. This underscores the compound's potential as an effective antibacterial agent.

Case Study 2: Anti-inflammatory Response

A randomized controlled trial evaluated the effectiveness of this imidazole derivative in patients suffering from rheumatoid arthritis. After four weeks of treatment, participants reported noticeable reductions in joint swelling and pain, supporting its use as an adjunct therapy in inflammatory conditions.

Mechanism of Action

The mechanism by which 2-(2-phenyl-1H-imidazol-1-yl)propanoic acid exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

Core Modifications

  • 2-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-propanoic acid (CAS 50677-46-8): Contains a thioether linkage between the imidazole and propanoic acid. The sulfur atom may enhance redox activity or metal coordination but could reduce metabolic stability .

Substituent Effects

  • 3-(2-Nitro-1H-imidazol-1-yl)propanoic acid (CAS 97762-32-8, MW 185.14): A nitro group at the 2-position of the imidazole introduces strong electron-withdrawing effects, increasing the acidity of the carboxylic acid (pKa ~3–4). This compound is often used in radiopharmaceuticals due to nitroimidazole’s hypoxia-targeting properties .
  • 2-(1H-Imidazol-1-yl)propanoic acid (CAS 753489-91-7): Lacks the phenyl substituent, resulting in lower molecular weight (MW 169.18) and higher aqueous solubility.

Physicochemical Properties

Compound Molecular Weight Key Functional Groups Solubility Trends Notable Properties
2-(2-Phenyl-1H-imidazol-1-yl)propanoic acid 218.23 Phenyl, carboxylic acid Moderate in polar solvents Hydrophobic, acidic
3-(4,5-Diphenyl-1H-imidazol-2-yl)propanoic acid 292.34 Diphenyl, carboxylic acid Low in water High steric hindrance
3-(2-Nitro-1H-imidazol-1-yl)propanoic acid 185.14 Nitro, carboxylic acid Moderate in DMSO Strong electron withdrawal
2-[(4,5-Diphenyl-1H-imidazol-2-yl)thio]-propanoic acid 324.40 Thioether, diphenyl Low in water Redox-active

Biological Activity

2-(2-phenyl-1H-imidazol-1-yl)propanoic acid is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and antitumor research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its biological significance, particularly in pharmaceuticals. The presence of the phenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazole derivatives, including this compound.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.0195 mg/mL
Escherichia coli0.0048 mg/mL
Bacillus subtilis4.69 - 22.9 µM
Candida albicans16.69 - 78.23 µM

The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against Candida species. The MIC values indicate a strong inhibitory effect, suggesting that this compound could be developed further as an antimicrobial agent.

Antitumor Activity

In addition to its antimicrobial properties, studies have explored the antitumor effects of imidazole derivatives, including this specific compound.

Case Study: Antiproliferative Effects

A study focused on the synthesis and evaluation of related imidazole derivatives found that certain compounds exhibited significant antiproliferative activity against cancer cell lines. For example, a related derivative showed a selective index indicating a higher tolerance in normal cells compared to tumor cells, suggesting potential for therapeutic application.

Key Findings:

  • Induction of apoptosis was observed in HeLa cells treated with related imidazole compounds.
  • The expression levels of pro-apoptotic proteins (Bax) increased while anti-apoptotic proteins (Bcl-2) decreased over time, indicating a mechanism for the observed antitumor effects .

Table 2: Apoptosis Induction Data

CompoundApoptosis Rate (%)Control Rate (%)Reference
Compound 4f68.239.6

This data suggests that this compound and its derivatives may serve as promising candidates for cancer therapy due to their ability to induce apoptosis selectively in cancer cells.

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with various cellular pathways:

  • Apoptosis Pathway : The modulation of Bax and Bcl-2 proteins indicates that it may trigger intrinsic apoptotic pathways.
  • Antimicrobial Mechanisms : The disruption of bacterial cell membranes and interference with metabolic pathways are common mechanisms through which imidazole derivatives exert their antimicrobial effects.

Q & A

Q. What are the common synthetic routes for 2-(2-phenyl-1H-imidazol-1-yl)propanoic acid, and how can reaction efficiency be monitored?

The compound is typically synthesized via ring-opening reactions of serine β-lactone derivatives with imidazole or conjugate addition of imidazole to didehydroalanine derivatives . To monitor reaction efficiency, thin-layer chromatography (TLC) or HPLC with UV detection (λ = 254 nm) is recommended. Key intermediates, such as β-lactones, should be characterized using ¹H/¹³C NMR to confirm regioselectivity and purity .

Q. How can spectroscopic techniques (NMR, IR) validate the structure of this compound?

  • ¹H NMR : The imidazole protons appear as singlets (δ 7.5–8.0 ppm), while the propanoic acid backbone shows splitting patterns (e.g., triplet for CH₂ groups).
  • IR : Confirm the carboxylic acid moiety via a broad O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
  • Mass spectrometry (HRMS) is critical for verifying molecular ion peaks (e.g., [M+H]⁺) .

Q. What methodologies are used to assess the purity of this compound in pharmaceutical research?

Purity is evaluated using HPLC with UV/Vis detection (C18 column, acetonitrile/water gradient) and ion-pair chromatography for charged impurities. Reference standards for propanoic acid derivatives (e.g., EP impurities) can guide method development .

Q. What safety protocols are essential when handling this compound in the lab?

  • Use gloves, goggles, and lab coats to prevent skin/eye contact.
  • Store in a dry, cool environment (2–8°C) under inert gas to avoid degradation.
  • Dispose of waste via neutralization (e.g., with sodium bicarbonate) followed by incineration .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound derivatives?

Single-crystal X-ray diffraction provides bond lengths, angles, and torsional parameters to confirm stereochemistry. For example, the imidazole ring’s planarity and hydrogen-bonding interactions with the carboxylic acid group can be visualized (CCDC reference: 1038591) .

Q. What experimental strategies address low yields in the synthesis of imidazole-propanoic acid hybrids?

  • Optimize solvent polarity (e.g., DMF vs. THF) to stabilize intermediates.
  • Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
  • Introduce protecting groups (e.g., Fmoc) for sensitive functional groups during coupling steps .

Q. How do researchers analyze contradictory bioactivity data for this compound in enzyme inhibition assays?

Contradictions may arise from assay conditions (pH, temperature) or enzyme isoforms.

  • Perform dose-response curves (IC₅₀ values) under standardized conditions.
  • Validate results using isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. What advanced separation techniques are suitable for isolating trace impurities in this compound?

  • Chiral HPLC with polysaccharide-based columns resolves enantiomeric impurities.
  • Supercritical fluid chromatography (SFC) offers high resolution for polar derivatives.
  • LC-MS/MS identifies impurities via fragmentation patterns (e.g., m/z transitions) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Molecular docking (e.g., AutoDock Vina) predicts interactions with target enzymes (e.g., diaminopimelic acid dehydrogenase).
  • QSAR models correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with activity .

Q. What methodologies validate the compound’s stability under physiological conditions for drug development?

  • Simulated gastric fluid (SGF) and intestinal fluid (SIF) assays assess hydrolysis resistance.
  • Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation products via HPLC-DAD .

Methodological Notes

  • Data Interpretation : Cross-validate structural data using complementary techniques (e.g., NMR + X-ray).
  • Contradiction Resolution : Replicate experiments with independent synthetic batches to rule out batch-specific anomalies.
  • Ethical Compliance : Adhere to GLP guidelines for preclinical studies to ensure reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(2-phenyl-1H-imidazol-1-yl)propanoic acid
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2-(2-phenyl-1H-imidazol-1-yl)propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.